molecular formula C13H19Cl2NO B1456190 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride CAS No. 1220018-98-3

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Cat. No. B1456190
CAS RN: 1220018-98-3
M. Wt: 276.2 g/mol
InChI Key: NLIWLFAGIPXOJO-UHFFFAOYSA-N
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Description

“3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” is a versatile material used in scientific research. It is a white to pale yellow powder and its unique properties make it invaluable for studying various biological processes and developing new drugs.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of “3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” is 248.15 . The InChI code is 1S/C11H14ClNO.ClH/c12-9-2-1-3-11 (8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

“3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” is a white to pale yellow powder . It should be stored at 0-8°C .

Scientific Research Applications

Anticancer Research

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride: has shown promise in anticancer research due to its ability to influence various signaling pathways crucial for cancer cell survival. It has been studied for its potential to inhibit cell migration and induce cell cycle arrest, which are vital steps in preventing the spread and growth of cancer cells .

Pharmacological Synthesis

This compound is integral in the synthesis of pharmacological agents. Its piperidine moiety is a common structural component in many pharmaceuticals, and it plays a significant role in the development of new drugs with improved efficacy and safety profiles .

Biochemical Studies

In biochemistry, 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride is used to study biological processes at the molecular level. Its unique properties make it a valuable tool for probing the mechanisms of action of various biochemical pathways.

Medicinal Chemistry

The compound’s versatility extends to medicinal chemistry, where it is used to design and optimize new therapeutic agents. Its structure-activity relationship (SAR) is of particular interest for developing targeted treatments.

Drug Development

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride: plays a role in drug development by serving as a precursor or intermediate in the synthesis of more complex compounds. Its chemical properties are exploited to create drugs with specific desired effects.

Clinical Research

In clinical research, this compound is explored for its therapeutic potential and safety profile. It is part of studies aimed at understanding its pharmacokinetics and pharmacodynamics, which are essential for determining appropriate dosages and delivery methods.

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-8-11(14)5-6-13(10)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIWLFAGIPXOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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